
2-(8-Chlorooctyl)-5-hexylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Chlorooctyl)-5-hexylfuran is an organic compound characterized by a furan ring substituted with an 8-chlorooctyl group and a hexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chlorooctyl)-5-hexylfuran typically involves the reaction of 5-hexylfuran with 8-chlorooctyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Chlorooctyl)-5-hexylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chlorooctyl group can be reduced to an octyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorooctyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(8-Octyloctyl)-5-hexylfuran.
Substitution: 2-(8-Substituted octyl)-5-hexylfuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(8-Chlorooctyl)-5-hexylfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(8-Chlorooctyl)-5-hexylfuran involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(8-Chlorooctyl)-5-methylfuran: Similar structure but with a methyl group instead of a hexyl group.
2-(8-Chlorooctyl)-5-ethylfuran: Similar structure but with an ethyl group instead of a hexyl group.
2-(8-Chlorooctyl)-5-propylfuran: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
2-(8-Chlorooctyl)-5-hexylfuran is unique due to the presence of a longer hexyl chain, which can influence its physical and chemical properties, such as solubility, hydrophobicity, and interaction with biological membranes. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
88646-90-6 |
|---|---|
Molekularformel |
C18H31ClO |
Molekulargewicht |
298.9 g/mol |
IUPAC-Name |
2-(8-chlorooctyl)-5-hexylfuran |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3 |
InChI-Schlüssel |
JBSLHXBVTZIVJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




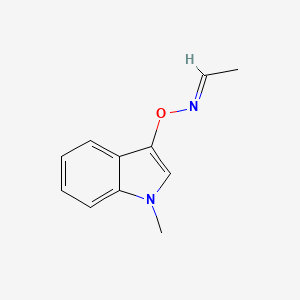
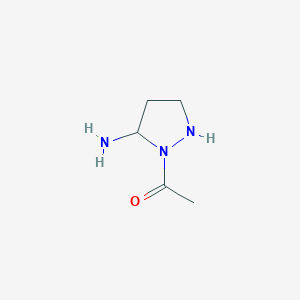
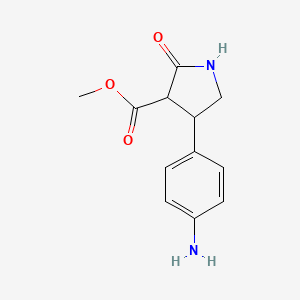

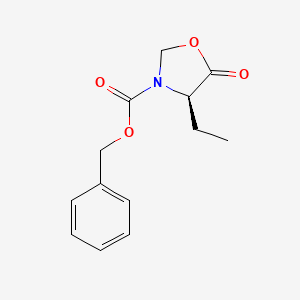
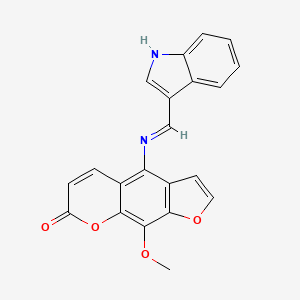
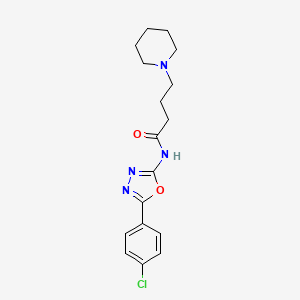
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)
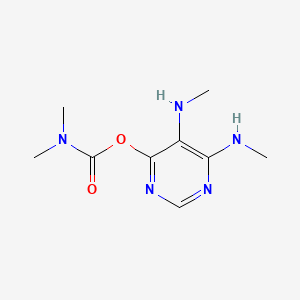
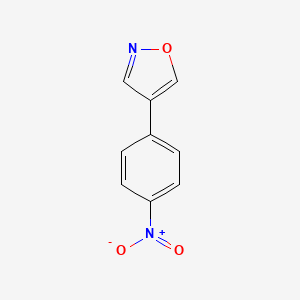
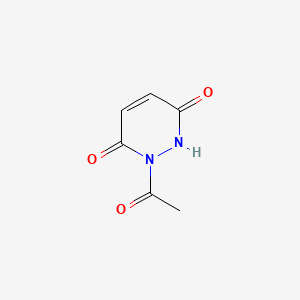
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
